molecular formula C6H6N2O4 B2816268 4-Methoxycarbonyl-1H-pyrazole-5-carboxylic acid CAS No. 1378690-14-2

4-Methoxycarbonyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B2816268
CAS No.: 1378690-14-2
M. Wt: 170.124
InChI Key: XBZVQWMXKYSGJA-UHFFFAOYSA-N
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Description

4-Methoxycarbonyl-1H-pyrazole-5-carboxylic acid is a pyrazole-based compound characterized by a methoxycarbonyl (-COOCH₃) substituent at position 4 and a carboxylic acid (-COOH) group at position 4.

Properties

IUPAC Name

4-methoxycarbonyl-1H-pyrazole-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O4/c1-12-6(11)3-2-7-8-4(3)5(9)10/h2H,1H3,(H,7,8)(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBZVQWMXKYSGJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(NN=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1378690-14-2
Record name 4-(methoxycarbonyl)-1H-pyrazole-3-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxycarbonyl-1H-pyrazole-5-carboxylic acid typically involves the reaction of pyrazole derivatives with appropriate reagents. One common method includes the reaction of pyrazole with methoxycarbonyl chloride under basic conditions to introduce the methoxycarbonyl group. The carboxylic acid group can be introduced through oxidation reactions using strong oxidizing agents like potassium permanganate .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process often includes steps such as nitration, reduction, and esterification, followed by purification through recrystallization or chromatography to achieve high purity .

Chemical Reactions Analysis

Types of Reactions: 4-Methoxycarbonyl-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrazoles, which can be further utilized in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

Antimicrobial Activity

Pyrazole derivatives, including 4-methoxycarbonyl-1H-pyrazole-5-carboxylic acid, have shown promising antimicrobial properties. Research indicates that these compounds can inhibit the growth of various bacterial and fungal strains. For instance, a mini-review highlighted the broad spectrum of biological activities associated with pyrazole carboxylic acid derivatives, including their efficacy against pathogens responsible for infections .

Antifungal Activity

Recent studies have demonstrated that derivatives of this compound exhibit notable antifungal activity. One study reported that specific derivatives displayed higher antifungal potency compared to established fungicides like boscalid, indicating their potential as effective agricultural fungicides . The structure-activity relationship (SAR) analysis further supports the optimization of these compounds for enhanced bioactivity.

Insecticidal Properties

The insecticidal activities of pyrazole derivatives have been extensively studied due to their potential use in pest control. Compounds similar to this compound have been synthesized and evaluated for their effectiveness against agricultural pests such as Aphis fabae. Some derivatives demonstrated comparable or superior efficacy compared to commercial insecticides .

Polymer Synthesis

In materials science, this compound has been utilized as a ligand in the synthesis of novel coordination polymers. These polymers exhibit unique structural properties and electrochemical luminescence capabilities, making them suitable for applications in sensors and optoelectronic devices . The ability to form stable complexes with metal ions enhances their functionality in various technological applications.

Luminescent Sensors

Recent advancements have shown that polymers derived from pyrazole compounds can serve as effective luminescent sensors for detecting metal ions such as Cu²⁺ and Co²⁺. The significant quenching of luminescence upon interaction with these ions indicates potential applications in environmental monitoring and analytical chemistry .

Case Study 1: Antifungal Efficacy

A study focused on the antifungal activity of pyrazole derivatives revealed that compound 9m exhibited exceptional activity against multiple phytopathogenic fungi, outperforming traditional fungicides. The research employed quantitative structure-activity relationship (QSAR) modeling to predict the efficacy of various modifications to the core structure .

Case Study 2: Insecticidal Activity Evaluation

Another investigation assessed the insecticidal properties of synthesized pyrazole derivatives against Aphis fabae. The results indicated that certain compounds achieved over 85% mortality at low concentrations, highlighting their potential as environmentally friendly alternatives to synthetic pesticides .

Mechanism of Action

The mechanism of action of 4-Methoxycarbonyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structural modifications. The pyrazole ring’s nitrogen atoms play a crucial role in binding to the active sites of enzymes, thereby modulating their activity. This interaction can affect various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Their Impacts

1-(4-Methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylic Acid (CAS 218631-44-8)
  • Structure : A 4-methoxyphenyl group at position 1 and a methyl group at position 3.
  • Key Differences: The absence of a methoxycarbonyl group reduces electron-withdrawing effects compared to the target compound.
  • Applications : Explored in drug development for its structural versatility .
5-Methoxy-4-methyl-1-phenyl-1H-pyrazole-3-carboxylic Acid (CAS 274253-36-0)
  • Structure : Methoxy and methyl groups at positions 5 and 4, respectively, with a carboxylic acid at position 3.
  • Key Differences : Positional isomerism alters electronic distribution; the 3-carboxylic acid may reduce solubility compared to the 5-carboxylic analogue.
  • Applications : Used as a pharmaceutical impurity reference standard .
4-Chloro-1-methyl-1H-pyrazole-5-carboxylic Acid (CAS 84547-83-1)
  • Structure : Chloro substituent at position 4 instead of methoxycarbonyl.
  • Applications : Intermediate in agrochemical synthesis .
1-(4-Methoxybenzyl)-3-methyl-1H-pyrazole-5-carboxylic Acid
  • Structure : A 4-methoxybenzyl group at position 1.

Functional Group Modifications

3-(Ethoxycarbonyl)-1-(4-methoxyphenyl)-5-methyl-4,5-dihydro-1H-pyrazole-5-carboxylic Acid
  • Structure : Ethoxycarbonyl (-COOCH₂CH₃) at position 3 and a partially saturated pyrazole core.
  • Key Differences : The ethoxycarbonyl group has a longer alkyl chain than methoxycarbonyl, slowing ester hydrolysis and altering pharmacokinetics. The dihydro-pyrazole ring introduces conformational rigidity .
1-Methyl-3-propylpyrazole-5-carboxylic Acid (CAS 139755-99-0)
  • Structure : Propyl chain at position 3.
  • Key Differences : The alkyl chain enhances lipophilicity and may improve binding to hydrophobic enzyme pockets. However, the absence of a methoxycarbonyl group reduces polarity .

Data Tables

Table 1: Comparative Physicochemical Properties

Compound Name Substituents logP* pKa (COOH) Key Applications
4-Methoxycarbonyl-1H-pyrazole-5-carboxylic acid 4-COOCH₃, 5-COOH ~1.2 ~2.8 Drug development
1-(4-Methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylic acid 1-C₆H₄OCH₃, 3-CH₃ ~2.5 ~3.1 Pharmacological studies
4-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid 4-Cl, 5-COOH ~1.0 ~2.5 Agrochemical intermediate
5-Methoxy-4-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid 5-OCH₃, 4-CH₃, 3-COOH ~1.8 ~3.3 Reference standard

*Estimated using fragment-based methods.

Biological Activity

4-Methoxycarbonyl-1H-pyrazole-5-carboxylic acid is a compound belonging to the pyrazole family, which has garnered attention due to its diverse biological activities. This article aims to explore the biological activity of this compound, summarizing key research findings, potential applications, and structural characteristics.

Chemical Structure and Properties

The molecular formula of this compound is C7H8N2O4C_7H_8N_2O_4 with a molecular weight of 172.15 g/mol. Its structure features a pyrazole ring with a methoxycarbonyl and a carboxylic acid functional group, which contributes to its reactivity and biological properties.

Antimicrobial Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant antimicrobial properties. In studies, compounds with similar structures have shown effectiveness against various bacterial strains such as E. coli and S. aureus. For instance, derivatives containing aliphatic amide pharmacophores demonstrated enhanced antibacterial activity, suggesting that modifications in the structure can lead to improved efficacy against pathogens .

Anti-inflammatory Properties

Several studies have highlighted the anti-inflammatory potential of pyrazole derivatives. Compounds similar to this compound have been tested for their ability to inhibit inflammatory responses in animal models. Notably, some derivatives exhibited effects comparable to established anti-inflammatory agents like indomethacin .

Insecticidal Activity

Another area of interest is the insecticidal properties of pyrazole derivatives. Research has shown that certain compounds within this class can effectively target agricultural pests. For example, related compounds have demonstrated significant activity against pests like Aphis fabae, indicating potential applications in pest control and agriculture .

Structure-Activity Relationship (SAR)

The biological activities of pyrazole derivatives are often influenced by their structural features. The presence of electron-withdrawing or electron-donating groups can significantly impact their activity profiles. For instance, compounds with halogen substitutions at specific positions on the phenyl ring have exhibited varying degrees of inhibitory activity against targets such as monoamine oxidase (MAO) .

Case Studies

Study Findings
Burguete et al. (2014)Synthesized novel 1-thiocarbamoyl 3-substituted phenyl-5-(2-pyrrolyl)-4,5-dihydro-(1H)-pyrazole derivatives; showed high MAO-B inhibitory activity .
Chovatia et al. (2020)Reported anti-tubercular and antimicrobial properties for various pyrazole derivatives; compound 4b showed promising results against multiple bacterial strains .
Argade et al. (2021)Investigated a series of C-5-NH2-acyl derivatives; found diverse NA inhibitory activities with some compounds exceeding 70% inhibition at 10 μM .

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